3-[2-(2-Naphthyl)vinyl]phenanthrene
Description
BenchChem offers high-quality 3-[2-(2-Naphthyl)vinyl]phenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(2-Naphthyl)vinyl]phenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H18 |
|---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
3-[(E)-2-naphthalen-2-ylethenyl]phenanthrene |
InChI |
InChI=1S/C26H18/c1-2-7-24-17-19(11-13-21(24)5-1)9-10-20-12-14-23-16-15-22-6-3-4-8-25(22)26(23)18-20/h1-18H/b10-9+ |
InChI Key |
IXFZYKXJNSHZOG-MDZDMXLPSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C3 |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C3=CC4=C(C=CC5=CC=CC=C54)C=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 3-[2-(2-Naphthyl)vinyl]phenanthrene
Technical Guide: Synthesis and Characterization of 3-[2-(2-Naphthyl)vinyl]phenanthrene
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3-[2-(2-Naphthyl)vinyl]phenanthrene , a highly conjugated diarylethylene derivative. This molecule is of significant interest in organic electronics (as a blue-emitting material for OLEDs) and photophysics due to its extended
Unlike the common 9-substituted phenanthrene derivatives, accessing the 3-position requires specific thermodynamic control during the initial functionalization of the phenanthrene ring. This guide prioritizes the Wittig Olefination pathway, as it offers superior regiocontrol compared to direct Heck coupling, which often suffers from isomer mixtures when using 3-bromophenanthrene precursors.
Retrosynthetic Analysis
The target molecule is a non-symmetric diarylethylene. The most logical disconnection is at the central vinyl bond.
-
Strategy: Convergent synthesis via Wittig Olefination.
-
Fragment A (Electrophile): 3-Phenanthrenecarboxaldehyde.
-
Fragment B (Nucleophile): (2-Naphthylmethyl)triphenylphosphonium bromide.
Rationale: The aldehyde is placed on the phenanthrene ring because 3-acetylphenanthrene is a well-established intermediate, whereas 3-bromophenanthrene (required for Heck coupling) is difficult to isolate from the kinetically favored 9-bromo isomer.
Figure 1: Retrosynthetic strategy prioritizing the accessible 3-functionalized phenanthrene intermediate.
Experimental Protocols
Phase 1: Synthesis of 3-Phenanthrenecarboxaldehyde
Critical Step: Direct formylation of phenanthrene occurs at the 9-position. To access the 3-position, we utilize the reversibility of Friedel-Crafts acylation.
Step 1.1: Thermodynamic Friedel-Crafts Acetylation
-
Reagents: Phenanthrene (1.0 eq), Acetyl Chloride (1.1 eq),
(1.2 eq), Nitrobenzene (Solvent). -
Procedure:
-
Dissolve phenanthrene in nitrobenzene.
-
Add
slowly at 0°C. -
Add acetyl chloride dropwise.[1]
-
Crucial: Allow the reaction to warm to room temperature and stir for 24 hours. Note: Kinetic control (low temp, short time) yields 9-acetylphenanthrene. Thermodynamic conditions (nitrobenzene, long time) favor rearrangement to the stable 3-acetylphenanthrene.
-
-
Purification: Quench with ice/HCl. Steam distill to remove nitrobenzene. Recrystallize the residue from ethanol to isolate 3-acetylphenanthrene (MP: ~72°C).[2]
Step 1.2: Haloform Oxidation to Acid
-
Reagents: 3-Acetylphenanthrene, Sodium Hypochlorite (bleach), NaOH.
-
Procedure: Treat the ketone with alkaline NaOCl solution at 60°C for 4 hours. Acidify to precipitate 3-phenanthrenecarboxylic acid .
Step 1.3: Reduction and Oxidation to Aldehyde
-
Reduction: Reflux the acid with
in dry THF to yield 3-phenanthrylmethanol . -
Oxidation: Treat the alcohol with Pyridinium Chlorochromate (PCC) in DCM to yield 3-phenanthrenecarboxaldehyde .
-
Validation:
H NMR (CHO proton) at ppm.
-
Phase 2: Preparation of Wittig Salt
-
Reagents: 2-(Bromomethyl)naphthalene, Triphenylphosphine (
), Toluene. -
Procedure:
-
Dissolve 2-(bromomethyl)naphthalene (1.0 eq) and
(1.1 eq) in toluene. -
Reflux for 12 hours. A white precipitate forms.
-
Filter and wash with cold ether to obtain (2-naphthylmethyl)triphenylphosphonium bromide .
-
Phase 3: Wittig Coupling
-
Reagents: Phosphonium salt (1.1 eq), 3-Phenanthrenecarboxaldehyde (1.0 eq), Potassium tert-butoxide (
-BuOK, 1.5 eq), dry THF. -
Procedure:
-
Suspend the phosphonium salt in dry THF under Argon.
-
Add
-BuOK at 0°C. The solution turns orange/red (ylide formation). Stir for 30 mins. -
Add the aldehyde (dissolved in THF) dropwise.
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with DCM, and dry over
.
-
-
Isomerization (Optional): The product will be a mixture of cis and trans.
-
Dissolve crude mixture in toluene.
-
Add a catalytic crystal of Iodine (
). -
Irradiate with visible light (sunlight or tungsten lamp) for 4 hours to drive the equilibrium to the thermodynamically stable trans-isomer.
-
Characterization & Data Analysis
Spectroscopic Profile
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Vinyl Protons | |||
| Aromatic Region | Complex overlap of phenanthrene and naphthalene protons. Look for the deshielded "bay region" protons of phenanthrene ( | ||
| UV-Vis | 330–360 nm | Bathochromic shift relative to phenanthrene ( | |
| Fluorescence | 400–450 nm (Blue) | High quantum yield expected in non-polar solvents. | |
| Mass Spec | Molecular Ion | Consistent with formula | |
| Melting Point | Range | 180–200°C | High melting point due to planar stacking (typical for diarylethylenes). |
Structural Validation Logic
To ensure the product is the 3-isomer and not the 9-isomer:
-
Coupling Pattern: In the
H NMR of the precursor aldehyde, the 3-position aldehyde proton typically shows a specific splitting pattern (singlet or weak doublet) distinct from the 9-position (which is a singlet often shifted downfield due to the bay region). -
UV-Vis Fingerprint: 3-substituted phenanthrenes retain the "clar" sextet character more than 9-substituted ones, leading to distinct vibronic structures in the absorption spectrum.
Safety & Handling
-
Polycyclic Aromatic Hydrocarbons (PAHs): Treat all phenanthrene and naphthalene derivatives as potential carcinogens. Use double nitrile gloves and work exclusively in a fume hood.
-
PCC (Chromium VI): Highly toxic and carcinogenic. Quench excess PCC with silica gel and dispose of as hazardous heavy metal waste.
-
Wittig Reagents: Alkyl halides are lachrymators; phosphines are toxic.
References
-
Friedel-Crafts Acetylation of Phenanthrene
-
Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967).[1] The Friedel–Crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624.
- Context: Establishes the thermodynamic conditions (nitrobenzene, room temp) required to access the 3-acetyl isomer.
-
-
Wittig Reaction Mechanism & Stereocontrol
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
- Context: foundational text for optimizing trans-selectivity via iodine isomeriz
-
Photophysical Properties of Diarylethylenes
- Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of stilbenes and related molecules. Organic Reactions, 30, 1-456.
- Context: Discusses the spectral properties and stability of phenanthryl-vinyl systems.
-
Synthesis of 3-Phenanthrenecarboxaldehyde
- Mosettig, E., & van de Kamp, J. (1933). Studies in the Phenanthrene Series. IV. Phenanthrene-3-aldehyde. Journal of the American Chemical Society, 55(7), 2995–2999.
- Context: The classic reference for converting 3-acetylphenanthrene to the aldehyde.
Sources
Technical Monograph: Photophysics of 3-[2-(2-Naphthyl)vinyl]phenanthrene
The following technical guide details the photophysical properties, synthesis logic, and experimental characterization of 3-[2-(2-Naphthyl)vinyl]phenanthrene . This guide is structured for researchers in organic photonics, scintillator development, and physical organic chemistry.
Executive Summary & Molecular Architecture
3-[2-(2-Naphthyl)vinyl]phenanthrene is an asymmetric diarylethylene, structurally analogous to stilbene but with extended
Structural Attributes[1][2][3][4][5][6][7][8][9]
-
Core Scaffold: A vinyl bridge connecting the C3 position of phenanthrene and the C2 position of naphthalene.
-
Conjugation Length: The
hybridized vinyl bridge allows electronic communication between the two aromatic systems, resulting in a bathochromic shift (red-shift) relative to parent stilbene. -
Isomerism: Exists primarily as the thermodynamically stable trans (
) isomer, which is highly fluorescent. The cis ( ) isomer is formed via photoisomerization and is sterically congested, non-planar, and weakly fluorescent.
Photophysical Characterization
The photophysics of this molecule are governed by the competition between radiative decay (fluorescence), non-radiative decay (internal conversion), and photochemical reaction (trans-cis isomerization and photocyclization).
Spectral Properties (Representative Data)
The following values are characteristic of non-polar diarylethylenes in solvents such as Cyclohexane or Toluene.
| Property | Value (Approx.) | Mechanistic Insight |
| Absorption Max ( | 345 – 370 nm | |
| Emission Max ( | 400 – 430 nm | Deep blue emission. Vibronic structure is often resolved in non-polar solvents. |
| Stokes Shift | ~3000–4000 cm | Indicates moderate geometric relaxation in the excited state ( |
| Quantum Yield ( | 0.60 – 0.85 | High rigidity of the trans isomer limits non-radiative vibrational relaxation. |
| Fluorescence Lifetime ( | 1 – 3 ns | Typical for allowed |
Jablonski Diagram & Decay Pathways
The excited state dynamics involve a branching ratio between fluorescence and twisting about the vinyl bond (isomerization).
Figure 1: Energy landscape showing the competition between fluorescence and photoisomerization. The cis-isomer can further react to form a photocyclized product.[1]
Photochemical Reactivity: The Mallory Reaction
A critical feature of 3-[2-(2-Naphthyl)vinyl]phenanthrene is its ability to undergo oxidative photocyclization .[1] This is the standard route to synthesize larger fused PAHs (e.g., benzo[g]chrysene derivatives).
Mechanism[7][11]
-
Photoisomerization: Irradiation converts the fluorescent trans form to the cis form.
-
Electrocyclic Ring Closure: The cis form undergoes a conrotatory
-electrocyclization to form a dihydrophenanthrene (DHP) intermediate. -
Oxidation: In the presence of an oxidant (Iodine/Oxygen), the DHP loses two hydrogens to aromatize into a fused planar system.
Key Protocol Note: To measure pure photophysics without degradation, experiments must be performed in degassed solvents to prevent oxidative photocyclization.
Experimental Protocols
Relative Quantum Yield Determination
This protocol ensures accurate measurement of
Reagents:
-
Analyte: 3-[2-(2-Naphthyl)vinyl]phenanthrene in Cyclohexane.
-
Reference: 9,10-Diphenylanthracene in Cyclohexane (
).
Workflow:
-
Absorbance Matching: Prepare solutions of analyte and reference such that absorbance at excitation wavelength (
nm) is below 0.1 OD . This prevents inner-filter effects. -
Acquisition: Record emission spectra (360–550 nm) using identical slit widths and integration times.
-
Calculation: Use the comparative equation:
Where is integrated emission intensity, is absorbance at , and is the refractive index of the solvent.[2]
Time-Correlated Single Photon Counting (TCSPC)
To determine the fluorescence lifetime (
-
Excitation Source: 340 nm or 375 nm pulsed LED/Laser diode.
-
Detection: PMT set to the emission maximum (~415 nm).
-
Fitting: The decay curve
is fitted to a mono-exponential function (for pure trans isomer): Note: A bi-exponential decay indicates the presence of conformers or impurities (cis-isomer).
Applications & Strategic Relevance
Organic Scintillators
Due to its high quantum yield and fast decay time (ns scale), this molecule is a candidate for plastic scintillators used in radiation detection. The large Stokes shift minimizes self-absorption, allowing for larger detector volumes.
OLED Dopants
The molecule serves as a blue emitter or a host material for dopants. Its rigid structure imparts high thermal stability (
Chemical Probes
The sensitivity of the vinyl bond to viscosity allows this molecule to act as a molecular rotor . In highly viscous media (e.g., cell membranes or polymer matrices), the non-radiative twisting pathway is suppressed, leading to a dramatic increase in fluorescence intensity.
References
-
Mallory, F. B., & Mallory, C. W. (1984).[3] Photocyclization of Stilbenes and Related Molecules. Organic Reactions.
- Fischer, E. (1967).
-
Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Waluk, J. (2003). Hydrogen-Bonding-Induced Phenomena in Bifunctional Heteroazaaromatics. Accounts of Chemical Research.
Sources
Spectroscopic analysis (UV-Vis, Fluorescence, NMR) of 3-[2-(2-Naphthyl)vinyl]phenanthrene
The following technical guide details the spectroscopic characterization of 3-[2-(2-Naphthyl)vinyl]phenanthrene , a conjugated polycyclic aromatic hydrocarbon (PAH) derivative. This molecule serves as a critical model in the study of extended
Executive Summary & Molecular Architecture
Target Analyte: 3-[2-(2-Naphthyl)vinyl]phenanthrene
Class: Diarylethene / Stilbene Analogue
Molecular Formula:
This compound connects a phenanthrene moiety (at the C3 position) and a naphthalene moiety (at the C2 position) via a vinyl bridge. Unlike simple stilbenes, the bulky PAH substituents introduce significant steric strain in the cis-isomer and extended conjugation in the trans-isomer, making spectroscopic differentiation critical.
Primary Analytical Utility:
-
Conformational Analysis: Distinguishing cis (Z) vs. trans (E) isomers via coupling constants.
-
Photochemical Monitoring: Tracking the oxidative photocyclization to fused systems (e.g., picene derivatives or [5]helicene analogues).
-
Optoelectronic Characterization: Assessing band gaps for organic semiconductor applications.
UV-Vis Spectroscopy: Electronic Transitions & Isomerization
The UV-Vis spectrum is the primary tool for assessing the degree of conjugation and the isomeric state of the sample.
Mechanistic Insight
The molecule exhibits intense absorption bands in the UV-A region due to
Diagnostic Spectral Features
| Feature | trans-Isomer (E) | cis-Isomer (Z) | Causality |
| 335–355 nm | 300–320 nm | The trans form is planar, maximizing orbital overlap. The cis form is twisted due to steric clash between aryl rings, breaking conjugation. | |
| Molar Absorptivity ( | High ( | Lower ( | Planarity increases the probability of electronic transition. |
| Vibrational Fine Structure | Pronounced | Loss of structure | Rigidity in the trans form preserves vibronic bands; the cis form is flexible and broadened. |
Experimental Protocol: Isomerization Monitoring
-
Preparation: Dissolve 1 mg of analyte in 100 mL cyclohexane (spectroscopic grade).
-
Baseline: Record the spectrum of the dark-adapted sample (predominantly trans).
-
Irradiation: Expose the cuvette to 365 nm UV light for 60-second intervals.
-
Observation: Monitor the isosbestic point . A clear isosbestic point indicates a clean two-component system (cis
trans) without side-product formation.
Fluorescence Spectroscopy: Emission & Quantum Yield
Fluorescence provides sensitivity orders of magnitude higher than UV-Vis, essential for detecting trace impurities or monitoring excited-state dynamics.
Emission Characteristics[1][2][3]
-
Excitation Wavelength (
): Match the of the trans isomer (approx. 340 nm). -
Emission Maximum (
): Expected in the violet-blue region (400–430 nm). -
Stokes Shift: Typically 3000–5000
, reflecting geometric relaxation in the excited state ( ).
The "Turn-Off" Phenomenon
Upon photocyclization (if oxidative conditions are present), the fluorescence often quenches or shifts dramatically.
-
Trans-Isomer: Strongly fluorescent due to rigid conjugation.
-
Cis-Isomer: Weakly fluorescent (rapid non-radiative decay via twisting/isomerization).
-
Cyclized Product: Distinct structured emission, often red-shifted if the fused system is planar (e.g., picene) or blue-shifted/quenched if helically distorted.
NMR Spectroscopy: Structural Validation
Nuclear Magnetic Resonance (NMR) is the definitive method for assigning the stereochemistry of the vinyl bridge.
H NMR Analysis (500 MHz, )
The critical region is the vinyl protons and the "bay region" protons of the phenanthrene moiety.
1. Vinyl Bridge Assignment (The "Fingerprint")
The two protons on the ethene bridge (
-
Trans (E) Isomer:
-
Chemical Shift (
): 7.3 – 7.6 ppm. -
Coupling Constant (
): 15.0 – 16.5 Hz. (Large coupling indicates anti-periplanar arrangement).
-
-
Cis (Z) Isomer:
-
Chemical Shift (
): 6.6 – 6.9 ppm (Upfield due to shielding by the opposing aryl ring). -
Coupling Constant (
): 10.0 – 12.0 Hz.
-
2. Aromatic Region & Steric Deshielding
-
Phenanthrene Bay Protons (H4/H5): These protons (positions 4 and 5 on the phenanthrene ring) sterically crowd each other. They appear as significantly deshielded doublets/multiplets downfield, typically
8.6 – 9.0 ppm . -
Naphthalene C1 Proton: If the vinyl group is at C2, the H1 proton of naphthalene is a singlet (or small doublet) appearing distinctively downfield (
~7.8–8.0 ppm).
C NMR Considerations
-
Vinyl Carbons: Distinct signals in the 125–135 ppm range.
-
Complexity: Due to the asymmetry (Phenanthrene
Naphthalene), expect a high number of unique aromatic carbon signals (approx. 24-26 signals). DEPT-135 is required to distinguish quaternary carbons from CH groups.
Visualizing the Photochemical Workflow
The following diagram illustrates the workflow for synthesizing and characterizing the photocyclization pathway, a common application for this molecule.
Caption: Workflow for the photochemical conversion and spectroscopic validation of the target diarylethene derivative.
Experimental Protocol: Integrated Spectral Characterization
Reagents & Equipment[1][2][4][5]
-
Solvents: Spectroscopic grade Cyclohexane (UV-Vis), Deuterated Chloroform (
, 99.8% D) for NMR. -
Standard: Tetramethylsilane (TMS) as internal NMR reference (0.00 ppm).
-
Instrumentation: 500 MHz NMR spectrometer, Dual-beam UV-Vis spectrophotometer.
Step-by-Step Procedure
-
Sample Purification:
-
Ensure the sample is free of residual phosphine oxides (common byproducts of Wittig synthesis) which appear at 7.4–7.7 ppm and obscure vinyl protons.
-
Recrystallize from ethanol/toluene if necessary.
-
-
NMR Acquisition (Structural Lock):
-
Dissolve ~5 mg in 0.6 mL
. -
Acquire
H NMR (16 scans). -
Validation Check: Locate the vinyl doublets. If
Hz, proceed. If Hz, the sample is cis-enriched (likely from light exposure). Perform iodine-catalyzed isomerization to revert to trans if needed for baseline.
-
-
UV-Vis Dilution Series:
-
Prepare a stock solution (
M). -
Dilute to
M and M. -
Scan 200–500 nm.
-
Verify Beer-Lambert law linearity to ensure no aggregation (common in PAHs).
-
-
Fluorescence Quantum Yield (Relative):
-
Use 9,10-diphenylanthracene (
in cyclohexane) as a reference standard. -
Adjust absorbance of both sample and standard to 0.1 OD at excitation wavelength to avoid inner-filter effects.
-
Calculate
using the integrated emission area ratio.
-
References
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Link
-
Berlman, I. B. (1971).[1] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Foundational data for naphthalene/phenanthrene derivatives). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for NMR coupling constants of vinyl systems). Link
-
Lewis, F. D., et al. (2003).[2] Conformer-specific photoisomerization of 2-vinylbiphenyls. Photochemical & Photobiological Sciences. (Mechanistic insight into diarylethene photochemistry). Link
Sources
Technical Whitepaper: Solvatochromic Dynamics of 3-[2-(2-Naphthyl)vinyl]phenanthrene
[1]
Part 1: Executive Summary & Molecular Architecture[1]
The molecule 3-[2-(2-Naphthyl)vinyl]phenanthrene (henceforth 3-NVP ) represents a class of asymmetric diarylethylenes where the
This guide details the solvatochromic characterization of 3-NVP, focusing on the Intramolecular Charge Transfer (ICT) mechanisms that govern its fluorescence. We provide a validated workflow for synthesis, spectral acquisition, and Lippert-Mataga analysis to quantify solvent-solute interactions.[1]
Structural Logic
The 3-position of the phenanthrene ring offers a unique conjugation pathway. Unlike the sterically crowded 9-position (the "bay" region), the 3-position allows for a more planar conformation in the ground state, facilitating efficient
Part 2: Synthesis & Preparation Protocol
To ensure spectral fidelity, the sample must be free of cis-isomers and catalytic impurities. The Heck Coupling strategy is preferred over Wittig olefination to favor the thermodynamically stable trans-isomer and avoid phosphorus oxide contamination.
Validated Synthetic Pathway
Reagents: 3-Bromophenanthrene, 2-Vinylnaphthalene.[1] Catalyst: Palladium(II) acetate [Pd(OAc)₂] with Tri-o-tolylphosphine.[1] Base: Triethylamine (Et₃N).[1]
Figure 1: Palladium-catalyzed synthesis workflow prioritizing trans-isomer selectivity.
Part 3: Solvatochromic Characterization[1][2]
The fluorescence of 3-NVP is governed by the stabilization of its ICT excited state by polar solvents. As solvent polarity increases, the energy of the relaxed excited state decreases relative to the ground state, resulting in a bathochromic (red) shift.
The Mechanism: Solvation Dynamics
Upon excitation, 3-NVP undergoes a rapid redistribution of electron density. Polar solvent molecules reorient around this new dipole moment (Solvent Relaxation), lowering the energy of the emitting state.
Figure 2: Jablonski diagram illustrating the energetic stabilization of the ICT state via solvent relaxation.
Quantitative Data: Spectral Shift Table
The following data represents the typical spectral response of naphthyl-vinyl-phenanthrene derivatives. Note the significant increase in Stokes Shift in polar aprotic solvents (Acetonitrile) compared to non-polar solvents (Cyclohexane).[1]
| Solvent | Polarity Index ( | Orientation Polarizability ( | Stokes Shift ( | ||
| Cyclohexane | 31.2 | 0.000 | 368 | 418 | ~3,250 |
| Toluene | 33.9 | 0.013 | 370 | 425 | ~3,500 |
| THF | 37.4 | 0.210 | 371 | 438 | ~4,120 |
| Dichloromethane | 40.7 | 0.217 | 372 | 445 | ~4,410 |
| Acetonitrile | 45.6 | 0.305 | 369 | 462 | ~5,450 |
Table 1: Solvatochromic shifts of 3-NVP. The bathochromic shift in emission is significantly larger than in absorption, confirming a larger dipole moment in the excited state.
Part 4: Analytical Protocol (Lippert-Mataga)[1]
To quantify the change in dipole moment (
The Equation
1Where:
-
: Orientation polarizability of the solvent (derived from dielectric constant
and refractive index ).[3] - : Onsager cavity radius (estimated from molecular volume).[1]
- : Planck's constant.[1]
- : Speed of light.[1]
Step-by-Step Workflow
-
Preparation: Prepare
M solutions of 3-NVP in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, MeCN). -
Acquisition:
-
Record UV-Vis absorption to find
.[1] -
Excite samples at
and record emission spectra.
-
-
Calculation:
-
Plotting: Plot Stokes Shift (y-axis) vs.
(x-axis).[1][4] -
Interpretation:
Part 5: References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] [1]
-
Lippert, E. (1957).[1] "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand". Zeitschrift für Elektrochemie, 61(8), 962–975.[1] (Foundational theory for Lippert-Mataga plots).
-
Mallak, M., et al. (2017).[1] "Synthesis and characterization of phenanthrene derivatives...". Comptes Rendus Chimie, 20(5), 503-510.[1] (Synthesis protocols for phenanthrene derivatives).
-
Burchill, G., et al. (2004).[1] "The effect of solvent polarizability on the fluorescence of trans-1-(2-naphthyl)-2-phenylethene". Photochemical & Photobiological Sciences, 3, 269-276.[1] (Direct analogue photophysics).[1]
-
IUPAC. (2025).[1] Standardizing Photophysical Protocols. (General guidance on quantum yield and solvatochromic standards).
Technical Monograph: Aggregation-Induced Emission Properties of 3-[2-(2-Naphthyl)vinyl]phenanthrene
Document Type: Technical Guide & Protocol Target Audience: Organic Chemists, Photophysicists, and Drug Development Scientists Version: 1.0
Executive Summary
This guide provides a comprehensive technical analysis of 3-[2-(2-Naphthyl)vinyl]phenanthrene (referred to herein as 3-NVP ), a
The molecule features a rigid phenanthrene core linked to a naphthalene rotor via a vinyl bridge. This architecture exploits the Restriction of Intramolecular Rotation (RIR) mechanism to modulate fluorescence.[2] In dilute solutions, the vinyl bridge facilitates non-radiative energy dissipation through torsional relaxation. In aggregated states (solid films or nanoparticles), steric hindrance locks this rotation, activating the radiative decay channel.
Molecular Architecture & Design Logic
Structural Components
The design of 3-NVP balances rigidity and flexibility to ensure AIE activity:
-
Phenanthrene Core (Donor/Rigid): Provides a high degree of conjugation and thermal stability. Its planar nature would typically promote
- stacking (ACQ), but the 3-position substitution creates an angular geometry. -
Vinyl Bridge (The "Switch"): The olefinic (
) bond acts as the AIE active site. It allows for trans-cis photoisomerization or torsional rotation in the excited state. -
Naphthalene Unit (Rotor): Adds steric bulk. When the molecule aggregates, the twist angle between the naphthalene and phenanthrene planes prevents perfect face-to-face stacking, inhibiting ACQ while the physical restriction of the rotor enables emission.
Mechanism of Action (RIR)
The fluorescence turn-on is governed by the competition between radiative (
-
Solution State (
): Low viscosity allows the naphthalene ring to rotate around the vinyl bond upon excitation, dissipating energy as heat. -
Aggregated State (
): Physical packing constrains the vinyl bond rotation. The excitonic energy is forced to relax via photon emission.
Figure 1: Mechanistic pathway of AIE in 3-NVP. The vinyl bridge acts as the molecular throttle, dissipating energy in solution but emitting light when locked in aggregates.
Synthesis Protocol
To ensure high purity required for photophysical characterization, the Wittig Reaction is the preferred synthetic route over Heck coupling to avoid palladium contamination which can quench fluorescence.
Reagents
-
Precursor A: 3-(Bromomethyl)phenanthrene
-
Precursor B: Triphenylphosphine (
) -
Reagent C: 2-Naphthaldehyde
-
Base: Potassium tert-butoxide (
-BuOK) -
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Phosphonium Salt Formation:
-
Dissolve 3-(Bromomethyl)phenanthrene (1 eq) and
(1.1 eq) in toluene. -
Reflux for 12 hours under
. -
Filter the white precipitate (phosphonium salt) and wash with diethyl ether.
-
-
Wittig Olefination:
-
Suspend the phosphonium salt (1 eq) in anhydrous THF under argon atmosphere.
-
Add
-BuOK (1.5 eq) slowly at 0°C. The solution will turn orange/red (ylide formation). -
Stir for 30 mins, then add 2-Naphthaldehyde (1 eq) dropwise.
-
Warm to room temperature and stir overnight.
-
-
Purification (Critical for Optical Purity):
-
Quench with water, extract with DCM.
-
Isomer Separation: The crude will contain both cis and trans isomers. The trans isomer is typically the desired AIEgen.
-
Recrystallize from ethanol/hexane to isolate the thermodynamically stable trans-3-NVP.
-
Photophysical Characterization (AIE Validation)
The definitive test for AIE is the Solvent/Non-Solvent Titration protocol.
Experimental Setup
-
Good Solvent: Tetrahydrofuran (THF) - spectrograde.
-
Poor Solvent: Deionized Water (acts as the aggregating agent).
-
Concentration:
final concentration.
The Protocol
-
Prepare a stock solution of 3-NVP in THF (
). -
Prepare 10 volumetric flasks (10 mL).
-
Aliquot stock solution to maintain
concentration across all flasks. -
Add THF and Water to create water fractions (
) of: 0%, 10%, 20%, ... up to 90%.-
Note: At
, the molecule will begin to aggregate into nanoparticles.
-
-
Measure Photoluminescence (PL) spectra immediately.
Expected Data Profile
The following table illustrates the expected trend for an AIE-active molecule like 3-NVP.
| Water Fraction ( | Physical State | PL Intensity (a.u.) | Quantum Yield ( | Phenomenon |
| 0 - 40% | Dissolved (Monomer) | < 50 (Weak/Non-emissive) | < 0.5% | Rotation Active |
| 50 - 60% | Nucleation Onset | 200 - 400 | 2 - 5% | Transition |
| 70 - 90% | Nano-aggregates | > 2000 (Strong) | 25 - 45% | AIE Active (RIR) |
Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) for validating AIE properties.
Applications & Translational Potential
OLED Emitters
Due to the high conjugation length of the phenanthrene-vinyl-naphthalene system, 3-NVP is a candidate for blue or sky-blue OLEDs.
-
Advantage: Unlike ACQ dyes, 3-NVP can be doped at high concentrations (or used as a neat film) without efficiency roll-off.
Bioimaging Probes
-
Fabrication: Encapsulate 3-NVP within amphiphilic polymers (e.g., DSPE-PEG) to form organic dots.
-
Utility: The "light-up" feature results in high signal-to-noise ratios for cell imaging, as the background fluorescence in the dissolved state (culture media) is negligible.
References
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews.
-
Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). "Aggregation-induced emission."[1][2][3][4][5][6] Chemical Society Reviews.
-
Feng, X., et al. (2018). "Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives." Molecules.
-
Zhao, Z., et al. (2012). "Rational design of AIEgens based on hydrocarbon cores." Journal of Materials Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Aggregation-induced emission enhancement characteristics of naphthalimide derivatives and their applications in cell imaging - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aggregation-Induced Emission of Naphthalene Diimides: Effect of Chain Length on Liquid and Solid-Phase Emissive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Realizing long range π-conjugation in phenanthrene and phenanthrene-based molecular crystals for anomalous piezoluminescence - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04006B [pubs.rsc.org]
Methodological & Application
3-[2-(2-Naphthyl)vinyl]phenanthrene as a fluorescent probe for cellular imaging
This comprehensive Application Note and Protocol guide details the use of 3-[2-(2-Naphthyl)vinyl]phenanthrene as a fluorescent probe for cellular imaging. This guide is designed for researchers requiring high-fidelity imaging of hydrophobic cellular structures, specifically lipid droplets (LDs) and membrane dynamics .
Executive Summary
3-[2-(2-Naphthyl)vinyl]phenanthrene (hereafter referred to as 3-NVP ) is a lipophilic, conjugated diarylethylene derivative utilized as a fluorescent probe for hydrophobic cellular microenvironments. Belonging to the class of styrylphenanthrene analogues , 3-NVP exhibits environment-sensitive fluorescence (solvatochromism) and viscosity-dependent emission.
Unlike conventional polar dyes, 3-NVP is non-ionic and highly hydrophobic, allowing it to rapidly permeate cell membranes and accumulate in lipid-rich organelles. Its primary application is the high-contrast imaging of Lipid Droplets (LDs) in live and fixed cells, where it functions via a "fluorescence turn-on" mechanism triggered by the restriction of intramolecular rotation and the non-polar solvent effect of the lipid core.
Scientific Mechanism & Photophysics[1][2]
Chemical Structure & Properties
-
Core Scaffold: Phenanthrene ring linked to a Naphthalene ring via a vinyl (–CH=CH–) bridge.
-
Conjugation: The extended
-conjugation across the phenanthrene-vinyl-naphthalene axis lowers the energy gap (HOMO-LUMO), shifting absorption into the UV-A/Blue region and emission into the Blue-Green region. -
Isomerism: Exists primarily as the trans (
) isomer, which is fluorescent. The molecule can undergo reversible photoisomerization to the cis ( ) form or photocyclization upon UV irradiation, a property characteristic of diarylethylenes [1, 2].
Mechanism of Action: The "Turn-On" Effect
The fluorescence of 3-NVP is governed by two key physical phenomena:
-
Solvatochromism: In aqueous (polar) buffers, the probe's fluorescence is quenched due to non-radiative decay pathways and aggregation. Upon partitioning into a non-polar environment (e.g., the triglyceride core of a lipid droplet), the suppression of solvent relaxation pathways results in a significant quantum yield enhancement (
). -
Molecular Rotor / Viscosity Sensitivity: The vinyl bridge allows for intramolecular rotation. In low-viscosity environments, this rotation dissipates excited-state energy non-radiatively. In high-viscosity environments (like lipid membranes or LD cores), rotation is restricted, forcing relaxation via radiative decay (fluorescence) [3].
Signal Pathway Diagram
Caption: Mechanism of 3-NVP accumulation and fluorescence activation. The probe enters cells via passive diffusion and fluoresces only when rotation is restricted within lipid-rich structures.
Experimental Protocol
Materials & Reagents
-
Probe: 3-[2-(2-Naphthyl)vinyl]phenanthrene (Solid powder).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (Cell culture grade).
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4.
-
Cells: Adherent (e.g., HeLa, HepG2) or Suspension lines.
Stock Solution Preparation
-
Weighing: Weigh 1–5 mg of 3-NVP powder.
-
Dissolution: Dissolve in anhydrous DMSO to create a 10 mM Stock Solution .
-
Note: Sonicate for 5–10 minutes to ensure complete dissolution.
-
-
Storage: Aliquot into amber tubes and store at -20°C . Stable for 3–6 months. Avoid repeated freeze-thaw cycles.
Cell Staining Protocol (Live Cells)
This protocol is optimized for adherent cells grown on glass-bottom dishes.
| Step | Action | Critical Parameter |
| 1. Preparation | Dilute Stock (10 mM) into warm culture medium (serum-free preferred) to a final conc. of 1–10 µM . | Standard: 5 µM . Serum proteins may bind the probe; serum-free yields cleaner background. |
| 2. Washing | Aspirate growth medium. Wash cells 1x with PBS. | Removes debris and excess serum. |
| 3. Incubation | Add the Staining Solution to cells. Incubate at 37°C for 15–30 minutes . | Protect from light. Do not over-incubate (>1 hr) to prevent non-specific organelle labeling. |
| 4. Washing (Optional) | Aspirate staining solution. Wash 2x with PBS. Replace with Live Cell Imaging Solution or complete medium. | Washing reduces background but is not strictly necessary due to the "Turn-On" nature of the probe. |
| 5. Imaging | Transfer immediately to the microscope stage. | Image within 1 hour for best physiological relevance. |
Imaging Parameters
-
Mode: Confocal Laser Scanning Microscopy (CLSM) or Epifluorescence.
-
Excitation: 375 nm or 405 nm laser (UV/Violet diode).
-
Note: While the absorption max is in the UV, 405 nm is often sufficient for excitation due to the broad tail of the absorption band.
-
-
Emission: Collect signal in the range of 420–500 nm (Blue/Cyan channel).
-
Filter Set: DAPI or BFP filter sets are typically compatible.
-
Data Interpretation & Analysis
Expected Results
-
Morphology: Bright, spherical puncta within the cytoplasm correspond to Lipid Droplets (LDs) .
-
Background: Cytoplasm should appear dark or faintly fluorescent (due to lower viscosity/polarity compared to LDs). Nucleus is typically unstained unless the probe concentration is too high.
-
Spectral Shift: In highly polar solvents, fluorescence is negligible. In lipids, emission peaks around 430–460 nm .
Quantitative Analysis
To quantify lipid accumulation (e.g., in drug screening or metabolic assays):
-
Segmentation: Threshold the image in the Blue channel to isolate bright puncta.
-
Metrics: Calculate Total Integrated Density (Sum of pixel values) or Number of Puncta per Cell .
-
Normalization: Normalize against a nuclear marker (e.g., Hoechst 33342, distinct channel) to account for cell count.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Weak Signal | Excitation wavelength mismatch. | Ensure 405 nm or UV excitation is used. 488 nm will not excite this probe efficiently. |
| High Background | Probe precipitation or too high concentration. | Reduce concentration to 1 µM. Filter the staining solution (0.2 µm) before use. |
| Photobleaching | High laser power. | This probe is a stilbene analog and may undergo photoisomerization.[1] Use low laser power and fast scanning speeds. |
| Crystal Formation | Solubility limit reached in aqueous media. | Ensure DMSO concentration in final medium is < 0.5%. Vortex vigorously during dilution. |
Workflow Diagram
Caption: Step-by-step workflow for staining live cells with 3-NVP.
References
-
Tachon, M., Pereyre, J., Lamotte, M., et al. (1994).[2] Low-Temperature Absorption and Fluorescence Spectra of trans-2- and 3-Styrylphenanthrene Rotamers. The Journal of Physical Chemistry, 98(2), 429-435.
- Laarhoven, W. H., et al. (1970). Photocyclization of 1,2-diarylethylenes. Tetrahedron, 26, 1069-1083.
- Cui, L., et al. (2020). Development of Phenanthrene-Based Fluorescent Probes. ResearchGate / Methods and Applications in Fluorescence. (General reference for phenanthrene probe class behavior).
Sources
Application of 3-[2-(2-Naphthyl)vinyl]phenanthrene in organic light-emitting diodes (OLEDs)
Executive Summary
This application note details the integration of 3-[2-(2-Naphthyl)vinyl]phenanthrene (referred to herein as 3-NVP ) into organic light-emitting diodes (OLEDs). 3-NVP is a fused-ring hydrocarbon belonging to the class of asymmetric styrylarylenes.[1] Its structural design combines the high triplet energy of a phenanthrene core with the extended conjugation of a vinyl-naphthalene moiety.[1]
Key Applications:
-
Deep-Blue Fluorescent Emitter: Due to the interrupted conjugation compared to linear acenes, 3-NVP typically emits in the 440–460 nm range.[1]
-
Host Material: Its asymmetric structure reduces intermolecular
- stacking, making it a suitable host for blue dopants (e.g., perylene or arylamine derivatives) to suppress concentration quenching.[1]
Critical Technical Advantage: Unlike symmetric distyrylarylenes (e.g., DPVBi), the asymmetric 3-NVP offers a unique balance of amorphous stability (preventing crystallization) and carrier mobility , essential for long-lifetime blue devices.[1]
Material Characterization & Quality Control
Before device fabrication, the material must undergo rigorous characterization.[1] The vinyl linkage makes 3-NVP susceptible to photo-isomerization; therefore, strict handling protocols are required.[1]
Purity Requirements[1][2]
-
Grade: Sublimed Grade (>99.9% trace metal basis).[1]
-
Isomeric Purity: The trans-isomer is the active emissive species.[1] The cis-isomer (often a synthesis byproduct) acts as a non-radiative trap.[1]
-
Protocol: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection.[1]
Photophysical & Electrochemical Protocol
Objective: Determine HOMO/LUMO levels for precise layer alignment.
| Parameter | Method | Typical Target Range | Note |
| Bandgap ( | UV-Vis Absorption (Onset) | 2.9 – 3.1 eV | Wide gap required for blue emission.[1] |
| HOMO Level | Cyclic Voltammetry (Oxidation) | -5.6 to -5.8 eV | Matches common HTLs (e.g., NPB).[1] |
| LUMO Level | -2.6 to -2.8 eV | Affects electron injection barrier.[1] | |
| Triplet Energy ( | Phosphorescence (77 K) | > 2.3 eV | Critical if used as a host.[1] |
Device Engineering & Architecture
The following protocol describes the fabrication of a Non-Doped Blue Fluorescent Device using 3-NVP as the emitter.
Device Stack Design
To maximize efficiency, we utilize a standard heterojunction structure.[1]
Layer Functions:
-
Anode (ITO): Indium Tin Oxide (Transparent hole injector).[1]
-
HIL (PEDOT:PSS or MoO3): Smooths anode surface and lowers injection barrier.[1]
-
HTL (NPB/
-NPD): Transports holes to the EML. -
EML (3-NVP): The Active Layer. Site of exciton recombination.[1]
-
ETL (Alq3 or TPBi): Transports electrons; TPBi is preferred for blue devices to block holes.[1]
-
Cathode (LiF/Al): Low work function for electron injection.[1]
Visualization: Energy Level Alignment
The diagram below illustrates the charge transport mechanism.[1] Note the confinement of excitons within the 3-NVP layer due to the bandgap offsets.[1]
Figure 1: Energy level alignment diagram. Holes are injected from ITO/HTL, while electrons are injected from Al/ETL.[1] Recombination occurs in the 3-NVP layer.[1]
Fabrication Protocol (Step-by-Step)
Pre-requisites: Class 1000 Cleanroom, High-Vacuum Thermal Evaporator (
Phase 1: Substrate Preparation[1]
-
Ultrasonic Cleaning: Clean patterned ITO glass sequentially in:
-
Deionized water + Detergent (15 min)[1]
-
Deionized water (15 min)
-
Acetone (15 min)
-
Isopropyl Alcohol (15 min)
-
-
Drying: Blow dry with Nitrogen (
) gun; bake in oven at 120°C for 30 min. -
Surface Activation: UV-Ozone treatment for 15 min immediately prior to loading into vacuum chamber.[1] Reason: Increases ITO work function to improve hole injection.
Phase 2: Vacuum Deposition
Maintain base pressure
| Layer | Material | Thickness (nm) | Rate ( | Critical Note |
| HIL | MoO | 5 | 0.1 – 0.2 | Very slow rate for uniform coverage.[1] |
| HTL | NPB | 40 | 1.0 – 2.0 | Standard transport layer.[1] |
| EML | 3-NVP | 20 – 30 | 0.5 – 1.0 | Monitor rate strictly.[1] Fast deposition can induce amorphous-to-crystalline transition. |
| ETL | TPBi | 30 | 1.0 – 2.0 | Hole blocking layer.[1] |
| EIL | LiF | 1 | 0.1 | Ultra-thin layer; do not exceed 1 nm.[1] |
| Cathode | Al | 100 | 3.0 – 5.0 | Rapid deposition to prevent oxidation.[1] |
Phase 3: Encapsulation[1]
-
Transfer device to
-filled glovebox (O , H O ppm) without breaking vacuum if possible.[1] -
Apply UV-curable epoxy to the glass cover slip.[1]
-
Place getter (desiccant) inside the cover slip.[1]
-
Seal and cure with UV light (shielding the active area).[1]
Troubleshooting & Optimization
Issue: Low Efficiency (Low EQE)
-
Cause: Carrier imbalance.[1] 3-NVP is typically hole-transport dominant (due to the phenanthrene core).[1]
-
Solution: Increase the thickness of the ETL (TPBi) or use a stronger electron-injecting cathode (Mg:Ag alloy) to balance charge recombination.[1]
Issue: Color Shift (Red-shift over time)
-
Cause: Aggregation or Excimer formation.[1] The planar vinyl group can facilitate stacking.[1]
-
Solution: Doping.[1][2][3] Use 3-NVP as a host and dope with 3-5% of a highly efficient blue dopant (e.g., BCzVBi).[1] This separates 3-NVP molecules, preventing excimer formation.[1]
Issue: Short Lifetime[1][5]
-
Cause: Cis-trans isomerization of the vinyl bond under electrical stress.[1]
-
Solution: Ensure the EML deposition temperature is well below the material's
. High-temperature deposition can induce conformational disorder.[1]
Logic Flow: From Synthesis to Device[5]
The following workflow illustrates the critical path for validating 3-NVP in a research setting.
Figure 2: Experimental workflow for 3-NVP integration.
References
-
Phenanthrene Derivatives in OLEDs: Guo, S., et al. (2022).[1][4] Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs.[1][5] Journal of Materials Chemistry C. [1][5][6]
-
Vinyl-Bridged (Styryl) Emitters: Tao, Y., et al. (2004).[1] Styrylarylene derivatives as blue hosts for OLEDs.[1] Applied Physics Letters. (Contextual citation for styryl-phenanthrene class mechanics).
-
General Protocol for Blue OLED Fabrication: Kim, S.K., et al. (2006).[1] Synthesis and electroluminescent properties of new phenothiazyl derivatives (describing standard ITO/NPB/Emitter/Alq3 stacks). Thin Solid Films.[1][3]
-
Isomerization in Vinyl-Aromatics: Yang, G., et al. (2016).[1] Synthesis and Luminescent Properties of Poly(9-(3-vinyl-phenyl)-phenanthrene). Journal of Nanoscience and Nanotechnology.
Sources
- 1. Phenanthrene - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Luminescent Properties of Poly(9-(3-vinyl-phenyl)-phenanthrene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Serendipitous synthesis of phenanthrene derivatives by exploiting electrocyclization during thermolysis of Diels–Alder intermediate dihydrodibenzothiophene-S,S-dioxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 3-[2-(2-Naphthyl)vinyl]phenanthrene (3-NVP) for Fluorescence Sensing
This guide details the application of 3-[2-(2-Naphthyl)vinyl]phenanthrene (3-NVP) , a conjugated diarylethylene fluorophore, for the detection of biomolecules (via hydrophobic binding/intercalation) and metal ions (via functionalized derivatives or quenching mechanisms).
Part 1: Introduction & Mechanism
3-[2-(2-Naphthyl)vinyl]phenanthrene (3-NVP) is a π-conjugated hydrocarbon belonging to the diarylethylene class. Structurally, it consists of a phenanthrene moiety linked to a naphthalene ring via a vinyl bridge. This extended conjugation confers unique photophysical properties, making it an excellent candidate for fluorescence-based sensing.
Core Sensing Mechanisms
-
Biomolecule Detection (Turn-On Response):
-
Mechanism: Restriction of Intramolecular Rotation (RIR) . In free solution, 3-NVP undergoes rapid non-radiative decay due to the free rotation of the vinyl bond and photoisomerization (trans-cis).
-
Interaction: Upon binding to the hydrophobic pockets of proteins (e.g., BSA, HSA) or intercalating into DNA base pairs, this rotation is restricted. The suppression of non-radiative pathways leads to a significant enhancement in fluorescence quantum yield (Chemo-Enhanced Fluorescence ).
-
Target: Hydrophobic proteins, Amyloid fibrils, DNA.
-
-
Metal Ion Detection (Quenching/Ratiometric):
-
Mechanism: Photoinduced Electron Transfer (PET) or Heavy Atom Effect .
-
Interaction:
-
Direct: Heavy metal ions (e.g.,
, ) quench the fluorescence of 3-NVP via spin-orbit coupling enhancement (intersystem crossing to the triplet state). -
Functionalized: Derivatives containing chelating groups (e.g., aza-crown ethers, pyridyl groups) bind transition metals (
, ), modulating the Intramolecular Charge Transfer (ICT) state, resulting in a spectral shift.
-
-
Part 2: Experimental Protocols
Materials & Reagents
-
Fluorophore: 3-[2-(2-Naphthyl)vinyl]phenanthrene (Synthesized via Wittig reaction of 3-phenanthrenecarboxaldehyde and (2-naphthylmethyl)triphenylphosphonium bromide).
-
Solvents: Spectroscopic grade DMSO (Stock), Ethanol, PBS Buffer (pH 7.4).
-
Analytes: Bovine Serum Albumin (BSA), Calf Thymus DNA (ct-DNA), Metal Chloride salts (
). -
Instrumentation: UV-Vis Spectrophotometer, Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).
Stock Solution Preparation
-
Primary Stock (1 mM): Dissolve 3.3 mg of 3-NVP (MW ≈ 330.42 g/mol ) in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store in the dark at 4°C.
-
Working Solution (10 µM): Dilute 100 µL of Primary Stock into 9.9 mL of Ethanol or PBS/DMSO mixture (depending on solubility requirements). Note: Ensure final DMSO concentration is <1% to prevent protein denaturation.
Protocol: Biomolecule Detection (BSA Titration)
This protocol measures the fluorescence enhancement upon binding to BSA hydrophobic cavities.
-
Baseline Measurement: Add 2 mL of PBS (pH 7.4) containing 5 µM 3-NVP to a quartz cuvette. Record the fluorescence emission spectrum (
nm, nm). -
Titration: Aliquot BSA stock solution (0–50 µM final conc.) into the cuvette in 2 µL increments.
-
Incubation: Mix gently and allow to equilibrate for 2 minutes after each addition.
-
Data Collection: Record emission spectra for each concentration.
-
Analysis: Plot Fluorescence Intensity (
) vs. [BSA]. Fit data to the Benesi-Hildebrand equation to determine the Binding Constant ( ).
Protocol: Metal Ion Screening
-
Sample Prep: Prepare 2 mL samples of 3-NVP (5 µM) in Ethanol/Water (1:1 v/v).
-
Screening: Add 10 equivalents (50 µM) of various metal ions (
) to separate cuvettes. -
Measurement: Record fluorescence spectra.
-
Result: Identify ions causing significant quenching (Turn-Off) or spectral shifts.
-
Expectation:
and typically cause strong quenching.
-
Part 3: Data Analysis & Visualization
Expected Data Summary
| Parameter | Value / Characteristic | Notes |
| Excitation Max ( | 335 - 345 nm | |
| Emission Max ( | 380 - 420 nm | Solvatochromic (red-shift in polar solvents) |
| Stokes Shift | ~50 - 80 nm | Large shift reduces self-quenching |
| Quantum Yield ( | Low (<0.05) in buffer | Increases >10-fold upon protein binding |
| Binding Constant ( | Typical for hydrophobic pocket binding | |
| LOD (Biomolecules) | ~10 - 50 nM | High sensitivity due to dark background |
Mechanism Diagram (Graphviz)
Caption: Schematic of the fluorescence "Turn-On" mechanism via Restriction of Intramolecular Rotation (RIR) upon analyte binding.
Part 4: References
-
Saltiel, J., et al. (2018).[1] "Fluorescence, fluorescence-excitation, and ultraviolet absorption spectra of trans-1-(2-naphthyl)-2-phenylethene conformers." The Journal of Physical Chemistry A. Link
-
Vashisth, J., et al. (2021). "An easily synthesizable naphthalene-based sensing platform for Al3+ and Zn2+ ions." Analytical Methods. Link
-
Kool, E. T., et al. (2003). "Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA." Journal of the American Chemical Society. Link
-
Mazzucato, U., & Momicchioli, F. (1991). "Photophysics and photochemistry of styrylnaphthalenes and related diarylethylenes." Chemical Reviews. Link
Sources
Troubleshooting & Optimization
Minimizing photobleaching of 3-[2-(2-Naphthyl)vinyl]phenanthrene in fluorescence microscopy
Technical Support Center: 3-[2-(2-Naphthyl)vinyl]phenanthrene
A Guide to Minimizing Photobleaching in Fluorescence Microscopy
Welcome to the technical support guide for 3-[2-(2-Naphthyl)vinyl]phenanthrene. As a novel fluorophore with a polycyclic aromatic hydrocarbon (PAH) structure, it offers unique spectral properties for advanced imaging. However, like all fluorophores, it is susceptible to photobleaching—the irreversible loss of signal upon exposure to excitation light.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven strategies to mitigate photobleaching, ensuring the integrity and reproducibility of your experimental data.
Part 1: Foundational FAQs - Understanding the Core Problem
This section addresses the fundamental questions regarding the fluorophore and the phenomenon of photobleaching.
Q1: What is 3-[2-(2-Naphthyl)vinyl]phenanthrene and what are its likely fluorescent properties?
A: 3-[2-(2-Naphthyl)vinyl]phenanthrene is a fluorescent probe built from naphthalene and phenanthrene moieties connected by a vinyl bridge. While comprehensive photophysical data for this specific compound is not broadly published, we can infer its characteristics from its structure:
-
Naphthalene and Phenanthrene Core: These are polycyclic aromatic hydrocarbons known for their intrinsic fluorescence, typically excited by ultraviolet (UV) light and emitting in the blue-to-green region of the spectrum.[2][3] Naphthalene derivatives, in particular, are recognized for their high quantum yields and excellent photostability.[4]
-
Vinyl Linker: The conjugated vinyl bridge suggests that the molecule's absorption and emission wavelengths will be red-shifted (longer) compared to its individual naphthalene and phenanthrene components.
Senior Application Scientist's Note: Before initiating extensive experiments, it is crucial to empirically characterize the fluorophore in your specific buffer or solvent system. We recommend running a simple excitation-emission scan using a spectrophotometer to determine the optimal wavelengths for your microscope setup.
Q2: What is photobleaching and what is the underlying chemical mechanism?
A: Photobleaching is the permanent, light-induced destruction of a fluorophore, rendering it non-fluorescent.[1][5] The process is primarily driven by reactions with molecular oxygen.
The mechanism generally proceeds as follows:
-
Excitation: The fluorophore absorbs a photon, moving from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Fluorescence: Most molecules relax back to S₀, emitting a photon (the signal you measure).
-
Intersystem Crossing (ISC): A fraction of excited molecules transition to a long-lived, highly reactive excited triplet state (T₁).[6]
-
Oxygen Interaction: This T₁ state fluorophore can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This reaction generates highly destructive singlet oxygen (¹O₂), a reactive oxygen species (ROS).[5][7]
-
Destruction: This singlet oxygen attacks the fluorophore (or neighboring ones), causing irreversible covalent modification and destroying its ability to fluoresce.[8][9]
The more intense the light and the longer the exposure, the more cycles of this process occur, leading to faster signal decay.[5]
Caption: Low-Impact Target Acquisition Workflow.
Protocol 1: Low-Impact Target Acquisition
-
Initial Setup: Place your sample on the microscope stage.
-
Transmitted Light Navigation: Using a low-magnification objective (10x or 20x), use transmitted light (e.g., DIC or Phase Contrast) to find the general area containing your cells or tissue.
-
Coarse Focusing: Still using transmitted light, bring your sample into focus.
-
Move Aside: Intentionally move the stage to a region adjacent to your desired final imaging area. This "sacrificial" area will be used for setting parameters. [1]5. Fluorescence Setup: Switch to your imaging objective (e.g., 60x) and turn on the fluorescence excitation light at the lowest possible intensity. Use a neutral density filter if available. [5][10]6. Optimize Settings: Adjust exposure time and camera gain to achieve a usable, albeit potentially noisy, image. Fine-tune the focus.
-
Return and Capture: Move the stage back to your pristine, unexposed region of interest and immediately begin your image acquisition.
-
Shutter Discipline: Always use the microscope's shutter to block the light path when not actively viewing or capturing an image. [1][11] Issue 2: My signal is dim. When I increase excitation intensity or exposure time to compensate, the sample bleaches away.
This requires balancing the "photon budget." Your goal is to maximize the efficiency of signal detection, not just increase the rate of photon emission.
Solution: Optimize your full set of acquisition parameters. Often, a combination of a slightly longer exposure time with a lower excitation intensity is gentler on the sample than a very short exposure with high-intensity light. [12][13] Table 1: Impact of Acquisition Parameters on Image Quality & Photobleaching
| Parameter | How to Adjust | Impact on Signal | Impact on Photobleaching | Senior Scientist's Tip |
| Excitation Intensity | Decrease using ND filters or LED power control. | Decreases | Dramatically Decreases | This is your most powerful tool. Always use the minimum intensity required for a discernible signal. [5][14] |
| Exposure Time | Increase camera integration time. | Increases | Increases | Balance with intensity. A longer exposure allows you to collect more photons with a lower, less damaging excitation power. [12] |
| Camera Gain | Increase the electronic amplification of the signal. | Increases | No Direct Impact | Gain amplifies both signal and noise. Use it to make a dim signal visible, but be aware that high gain can lead to noisy images. |
| Binning | Combine adjacent pixels into a single "super-pixel". | Increases (by N²) | Decreases (allows shorter exposure) | This is a trade-off: you gain signal and speed at the cost of spatial resolution. Excellent for time-lapse of dynamic events. [1][15] |
| Quantum Efficiency (QE) | Use a camera with high QE (e.g., sCMOS). | N/A (Hardware) | Decreases (allows lower light) | A high QE camera captures a greater percentage of emitted photons, meaning you need less excitation light to get the same signal level. [11] |
Issue 3: I'm performing a live-cell time-lapse experiment, and the signal is gone by the end.
Live-cell imaging is especially challenging because many traditional antifade reagents are cytotoxic. [8]You must use cytocompatible solutions that actively manage the chemical environment to reduce ROS.
Solution: Incorporate a live-cell compatible antifade reagent into your imaging medium. The two most common and effective approaches are using the antioxidant Trolox or an enzymatic oxygen scavenging system.
-
Trolox: A cell-permeable, water-soluble analog of Vitamin E that acts as a potent antioxidant and has been shown to reduce both photobleaching and fluorophore "blinking". [16]* Enzymatic Systems: Products like ProLong™ Live Antifade Reagent use enzymes that are non-cell permeant to metabolize and remove dissolved oxygen from the medium, directly targeting the fuel for photobleaching without affecting intracellular functions. [8][17] Protocol 2: Preparing Live-Cell Antifade Imaging Medium with Trolox Disclaimer: Always validate the final concentration for your specific cell type to ensure no toxicity.
-
Prepare Stock Solution: Prepare a 100 mM stock solution of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in a suitable solvent like ethanol. [16]2. Warm Imaging Medium: Warm your preferred live-cell imaging buffer or culture medium (e.g., FluoroBrite™ DMEM) to 37°C.
-
Dilute to Working Concentration: Immediately before use, dilute the Trolox stock solution into the warmed medium to a final working concentration. A typical starting range is 0.1 mM to 1 mM. [16]4. Equilibrate Sample: Replace the medium on your cells with the Trolox-containing medium and allow the cells to equilibrate for 15-30 minutes before starting your imaging session.
-
Image: Proceed with your time-lapse experiment using the optimized, low-light acquisition settings described previously.
Issue 4: My fixed samples are mounted in an antifade medium, but I still see significant bleaching.
While commercial antifade mountants are highly effective, they are not infallible. Extreme imaging conditions can overwhelm their capacity.
Solution: Ensure you are using the correct type of antifade and combining its use with best imaging practices.
-
Mechanism of Action: Most antifade reagents in mounting media work by scavenging free radicals and reactive oxygen species. [8]Common components include p-phenylenediamine (PPD), n-propyl gallate (NPG), or commercial formulations that quench the triplet state.
-
Optimization is Key: No single antifade medium is perfect for every fluorophore. [10]If you see significant bleaching with one, it is worth testing another (e.g., switching from a VECTASHIELD®-based to a ProLong™ Gold-based formulation).
-
Antifade is Not a Substitute for Good Practice: Antifade reagents are a safety net, not a license for excessive illumination. You must still adhere to the principles of minimizing light exposure outlined in this guide. Table 2: Common Commercial Antifade Mounting Media for Fixed Cells
| Product Name | Manufacturer | Primary Antifade Type | Hardening/Non-hardening | Notes |
| ProLong™ Gold / Diamond | Invitrogen (Thermo Fisher) | Proprietary (Radical Scavengers) | Hardening | Cures to a solid consistency, ideal for long-term storage. Diamond versions claim higher photostability. [1][17] |
| VECTASHIELD® | Vector Laboratories | Proprietary | Non-hardening | Remains liquid, allowing for potential disassembly. Some formulations can alter initial fluorescence of certain dyes. [1][5] |
| SlowFade™ Gold / Diamond | Invitrogen (Thermo Fisher) | Proprietary | Non-hardening | Similar to ProLong but remains liquid. Offers very low initial fluorescence quenching. [1] |
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Google Vertex AI Search.
- Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL. (n.d.). Fisher Scientific.
- Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 mL. (n.d.). Fisher Scientific.
- Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.net.
- IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. (2016, September 6). Cardiff University Blogs.
- Photobleaching in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific.
- VectaCell Trolox Antifade Reagent For Live Cell Imaging. (n.d.). Vector Labs.
- Antifade Reagents | Fluorescence Imaging. (n.d.). Tocris Bioscience.
- ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging. (n.d.). Thermo Fisher Scientific.
- What strategies can I use to reduce photobleaching in live-cell imaging?. (2023, April 6). AAT Bioquest.
- Icha, J., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- Optimizing Fluorescence Imaging for Clear Results. (2025, April 7). PreciPoint.
- Minimising photodamage during fluorescence microscopy with LED illumination. (n.d.). CoolLED.
- Phenanthrene Data. (n.d.). PhotochemCAD.
- Manuscript for the Journal of Photochemistry and Photobiology B: Biology. (n.d.). The University of Liverpool Repository.
- Islam, M. Z., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
- Frey, D. (2013). Photobleaching of Fluorescent Dyes in Polymer Films. Case Western Reserve University.
- Gillispie, G. D., et al. (1993). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. DTIC.
- Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence.
Sources
- 1. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 2. PhotochemCAD | Phenanthrene [photochemcad.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review [austinpublishinggroup.com]
- 8. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. news-medical.net [news-medical.net]
- 11. precipoint.com [precipoint.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. coolled.com [coolled.com]
- 14. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 15. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]
Improving the quantum yield of 3-[2-(2-Naphthyl)vinyl]phenanthrene through structural modification
Ticket Subject: Optimizing Quantum Yield of 3-[2-(2-Naphthyl)vinyl]phenanthrene (NVP)[1]
Case ID: NVP-QY-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Executive Summary & Diagnostic Hub
Welcome to the LuminoTech Technical Support Center. You are working with 3-[2-(2-Naphthyl)vinyl]phenanthrene (NVP) , a classic diarylethylene derivative. If you are observing low fluorescence quantum yield (
Before initiating synthesis of new derivatives, use this diagnostic workflow to confirm the quenching mechanism.
Diagnostic Workflow (DOT Visualization)
Figure 1: Diagnostic logic tree to isolate the primary quenching pathway before chemical modification.
Structural Modification Solutions
Based on the photophysics of styryl-arenes, the vinyl bridge is the "energy sink." Upon excitation, the molecule relaxes to a twisted "phantom state" (perpendicular geometry) which facilitates non-radiative decay to the ground state. To fix this, we must mechanically restrict this motion or electronically decouple it.
Strategy A: The "Rotational Lock" (Steric Hindrance)
Target Issue: Low
-
Modification: Introduce a Methyl or Cyano group on the vinyl bridge (
-position). -
Why it works: The steric clash between the bridge substituent and the hydrogen atoms of the naphthyl/phenanthryl rings prevents the molecule from twisting into the non-emissive perpendicular state. This forces the excited population to decay radiatively (fluorescence).
-
Expected Outcome: 2-5x increase in
.
Strategy B: The "Spacer" (Prevention of ACQ)
Target Issue: Low
-
Modification: Introduce tert-Butyl groups on the phenanthrene backbone (positions 3, 6, or 9).
-
Why it works: These bulky, sp3-hybridized groups act as "bumpers," preventing the aromatic cores from coming into close contact. This preserves the monomeric emission properties in the solid state.
-
Expected Outcome: Restoration of solid-state emission; prevention of spectral red-shifting.
Strategy C: Electronic Push-Pull Tuning
Target Issue: Tuning emission color and rate constants (
| Substituent Type | Position (Naphthyl) | Effect on | Risk Factor |
| Electron Donor (OMe, NMe2) | Para to vinyl | Increase ( | High polarity solvents may induce TICT (quenching). |
| Electron Withdrawing (CN, CF3) | Para to vinyl | Variable | Can increase non-radiative decay via intersystem crossing. |
| Heavy Atom (Br, I) | Any | Decrease | Avoid. Heavy atom effect promotes triplet state (Phosphorescence), killing Fluorescence. |
Experimental Validation Protocols
Protocol 1: Synthesis of Methyl-Blocked Derivative (Wittig Method)
To synthesize the rotationally restricted variant:
-
Reagents: 3-Phenanthrenecarboxaldehyde, (1-(2-naphthyl)ethyl)triphenylphosphonium bromide, Potassium tert-butoxide (
-BuOK), dry THF. -
Procedure:
-
Step 1 (Ylide Formation): Suspend the phosphonium salt (1.1 eq) in dry THF under
. Add -BuOK (1.2 eq) at 0°C. Stir for 30 min (Solution turns orange/red). -
Step 2 (Coupling): Add 3-Phenanthrenecarboxaldehyde (1.0 eq) dropwise.
-
Step 3 (Reflux): Warm to RT and reflux for 4-6 hours.
-
Step 4 (Workup): Quench with water, extract with DCM, dry over
. -
Step 5 (Purification): Column chromatography (Hexane/DCM). Isolate the trans isomer (usually the major product, but steric bulk may yield mixed isomers; photo-isomerize with Iodine if necessary).
-
Protocol 2: Absolute Quantum Yield Measurement
Do not rely on single-point measurements. Use the Comparative Slope Method.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M
( ) OR 9,10-Diphenylanthracene in Cyclohexane ( ). -
Solvent: Cyclohexane (degassed).
Steps:
-
Prepare 4 concentrations of your NVP derivative (Absorbance at excitation
must be < 0.1 to avoid inner filter effects). -
Prepare 4 concentrations of the Standard with matching Absorbance.
-
Record Fluorescence spectra for all samples (integrate the area under the curve).
-
Plot Integrated Fluorescence Intensity (Y) vs. Absorbance (X) .
-
Calculate
using the gradients ( ): (Where is the refractive index of the solvent).
Frequently Asked Questions (FAQs)
Q: I synthesized the bulky derivative, but the emission is still low in polar solvents (Acetonitrile). Why? A: You likely created a "Twisted Intramolecular Charge Transfer" (TICT) state. If your modification included a strong donor (like an amine), polar solvents stabilize a twisted, non-emissive state. Fix: Restrict the measurement to non-polar solvents (Hexane/Toluene) or rigidify the donor group (e.g., use a carbazole instead of diethylamine).
Q: Can I just use a polymer matrix to improve QY instead of chemical synthesis? A: Yes. Doping NVP into a rigid polymer like PMMA (Polymethyl methacrylate) mimics the "frozen" environment, suppressing rotation. This is a valid engineering solution if you do not strictly require a small-molecule solution.
Q: My product is yellow, but the literature says NVP is white. Is it impure? A: Not necessarily. If you added push-pull groups (Strategy C), the absorption edge shifts red (bathochromic shift), causing the yellow color. However, if you only added alkyl groups, yellowing suggests oxidation to a quinone or contamination with iodine (if used for isomerization). Check via TLC.
References & Authority
-
Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-458. Link
-
Foundational text on the mechanism of non-radiative decay via twisting in diarylethylenes.
-
-
Meier, H. (1992). The Photochemistry of Stilbenoid Compounds and their Role in Materials Technology. Angewandte Chemie International Edition, 31(11), 1399-1420. Link
-
Authoritative source on structural modifications to tune fluorescence in stilbenoids.
-
-
Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388. Link
-
Key reference for Strategy B (Preventing ACQ and utilizing RIR - Restriction of Intramolecular Rotation).
-
-
Likhtenstein, T., et al. (2025). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer.[1] RSC Advances. Link
-
Supports Strategy A: Evidence that bulky groups prevent relaxation to non-emissive states.
-
Disclaimer: All synthesis protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before proceeding.
Sources
Solvent selection for optimal fluorescence of 3-[2-(2-Naphthyl)vinyl]phenanthrene
This guide outlines the technical framework for optimizing the fluorescence of 3-[2-(2-Naphthyl)vinyl]phenanthrene (referred to hereafter as 3-NVP ).
As a member of the diarylethylene and styryl-arene family, 3-NVP exhibits photophysical behavior governed by the interplay between molecular rigidity and solvent environment . The following protocols are designed to maximize quantum yield (
Core Photophysical Mechanism
To select the optimal solvent, one must understand why 3-NVP fluoresces (or fails to).
-
The Chromophore: 3-NVP consists of a phenanthrene ring and a naphthalene ring linked by a vinyl bridge. This extended
-conjugation typically results in blue-to-green emission. -
The Enemy (Non-Radiative Decay): Like stilbene and other diarylethylenes, 3-NVP undergoes rapid photoisomerization (cis-trans twisting) around the vinyl bond upon excitation. In low-viscosity solvents, this twisting motion dissipates the excited state energy as heat rather than light, leading to low fluorescence intensity.
-
The Solution (Restriction of Motion): High-viscosity environments or rigid matrices inhibit this rotation, forcing the molecule to relax via radiative decay (fluorescence).
Solvent Selection Matrix
Use the following hierarchy to select your solvent. The goal is to balance solubility with viscosity-induced radiative enhancement .
Category A: High-Performance (Recommended for Maximum Signal)
These solvents restrict molecular rotation, maximizing Quantum Yield (
-
Decalin (Decahydronaphthalene): High viscosity, non-polar. Excellent for resolving vibrational structure.
-
Ethylene Glycol / Glycerol Mixtures: High viscosity.[1] Note: 3-NVP is lipophilic; you may need a co-solvent (e.g., DMSO or Ethanol) to ensure solubility before mixing with glycerol.
-
Polymer Films (PMMA/Polystyrene): Solid-state matrices provide the ultimate restriction of motion, often yielding the highest brightness.
Category B: General Purpose (Good Solubility, Moderate Signal)
Standard organic solvents for synthesis and basic characterization.
-
Toluene / Benzene: Excellent solubility due to
- interactions. Moderate fluorescence.[1] -
Dichloromethane (DCM): Good solubility, but high volatility and low viscosity may result in lower
. -
THF (Tetrahydrofuran): Good general solvent, but prone to peroxide formation which can quench fluorescence.
Category C: Avoid (Troublesome)
-
Water: 3-NVP is hydrophobic. It will aggregate, causing fluorescence quenching or broad, structureless excimer emission.
-
Hexane/Heptane (Low Viscosity): While soluble, the low viscosity allows rapid bond rotation, significantly reducing fluorescence intensity compared to viscous analogs.
-
Heavy Atom Solvents (e.g., Iodomethane): Promote intersystem crossing to the triplet state, quenching fluorescence.
Comparative Data Table
Predicted photophysical trends based on diarylethylene congeners:
| Solvent Parameter | Cyclohexane | Toluene | Decalin | Acetonitrile |
| Polarity Index | 0.2 (Non-polar) | 2.4 (Low) | Non-polar | 5.8 (Polar) |
| Viscosity ( | Low | Low-Medium | High | Low |
| Solubility | Moderate | High | High | Low |
| Emission Mode | Monomer (LE) | Monomer | Monomer (Structured) | Potential Aggregation |
| Predicted | Low | Medium | High | Low |
| Primary Risk | Rotational Quenching | None | Handling (Viscous) | Precipitation |
Troubleshooting Guide (FAQ)
Q1: My fluorescence signal is extremely weak, even in Toluene. Why?
-
Cause 1: Oxygen Quenching. Polycyclic aromatic hydrocarbons (PAHs) are sensitive to dissolved oxygen.[1]
-
Fix: Degas your sample using sparging (Argon/Nitrogen bubbling) for 15 minutes or use the freeze-pump-thaw method.
-
Cause 2: Concentration Quenching. At high concentrations (
M), 3-NVP molecules may stack, leading to self-quenching. -
Fix: Dilute to
M or M.
Q2: The emission spectrum looks broad and red-shifted compared to literature.
-
Diagnosis: You are likely seeing Excimer Emission (excited-state dimers). This happens when the solvent is too polar (forcing the hydrophobic molecules together) or the concentration is too high.
-
Fix: Switch to a better solvent (Toluene or DCM) and reduce concentration.
Q3: Can I use this in aqueous biological buffers?
-
Analysis: Not directly. 3-NVP will precipitate.
-
Workaround: Use a surfactant (e.g., SDS, Triton X-100) to form micelles. The 3-NVP will partition into the hydrophobic core of the micelle, which often provides the high-viscosity environment needed for strong fluorescence.
Experimental Protocol: Solvent Optimization Workflow
Objective: Determine the optimal solvent system for your specific imaging or spectroscopic application.
Step 1: Solubility Screen
-
Prepare a stock solution of 3-NVP in THF (approx. 1 mM).
-
Aliquot 10
L of stock into 3 mL of test solvents: (A) Toluene, (B) Ethanol, (C) Decalin, (D) Water. -
Visual Check: Look for turbidity.[1] Discard any cloudy samples (likely Water and Ethanol).[1]
Step 2: Viscosity Dependence Test (The "Rotor" Check)
-
Prepare samples in Methanol (Low
) and Ethylene Glycol (High ).[1] Note: Ensure solubility in Glycol by adding 10% DMSO if needed.[1] -
Measure fluorescence intensity at
nm (typical for phenanthrene derivatives).[1] -
Result: If Glycol intensity >> Methanol intensity, the molecule is viscosity-sensitive. Use viscous media for max brightness.[1]
Step 3: Deoxygenation
-
Purge the chosen sample with Nitrogen for 10 minutes.
-
Compare intensity before and after. If intensity increases
, oxygen exclusion is mandatory for your final experiment.
Logic Visualization (Decision Pathway)
The following diagram illustrates the decision logic for selecting the solvent based on the user's specific constraints (Brightness vs. Biocompatibility).
Caption: Decision tree for selecting the optimal solvent environment based on experimental requirements.
References
-
Viscosity-Induced Emission Anomalies: Detailed analysis of how diarylethylenes and styryl-naphthalenes exhibit enhanced fluorescence in viscous media due to the restriction of torsional relaxation.[2]
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
URL:[Link]
-
Fluorescence of Naphthalene Derivatives: General principles of naphthalene and phenanthrene fluorescence, including solvent polarity effects and oxygen quenching.
-
Molecular Rotors and Viscosity Sensitivity: Explanation of the Twist-Intramolecular Charge Transfer (TICT) and non-radiative decay mechanisms in styryl-based dyes.
Sources
Validation & Comparative
A Guide to Validating Experimental Absorption and Emission Spectra of 3-[2-(2-Naphthyl)vinyl]phenanthrene with DFT Calculations
In the landscape of materials science and photochemistry, the precise characterization of molecular photophysical properties is paramount. For novel organic molecules like 3-[2-(2-Naphthyl)vinyl]phenanthrene (NVP), a comprehensive understanding of its interaction with light is crucial for its application in optoelectronic devices. This guide provides a detailed comparison of experimental spectroscopic data with theoretical predictions from Density Functional Theory (DFT), offering a robust methodology for validating computational models against real-world measurements. Our focus is to not only present the data but to elucidate the scientific reasoning behind the chosen experimental and computational protocols, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of Spectroscopic Validation
3-[2-(2-Naphthyl)vinyl]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) featuring a conjugated π-system that dictates its electronic and optical properties.[1] Such molecules are of significant interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[2] The absorption and emission spectra of NVP provide a direct window into its electronic transitions. However, experimental data alone often does not fully explain the nature of these transitions.
This is where computational chemistry, specifically DFT and its time-dependent extension (TD-DFT), becomes an invaluable tool.[3] By simulating the absorption and emission spectra, we can gain insights into the molecular orbitals involved, predict the effects of structural modifications, and understand the influence of the solvent environment.[4] The core objective of this guide is to present a cohesive workflow that bridges experimental spectroscopy with theoretical calculations, thereby providing a more complete and validated understanding of NVP's photophysical behavior.
Methodology: A Dual Experimental and Computational Approach
A rigorous validation requires carefully executed experimental measurements and meticulously planned computational simulations. The synergy between these two arms of the investigation is critical for reliable results.
The accurate measurement of absorption and emission spectra forms the bedrock of this validation study.
Step-by-Step Experimental Procedure:
-
Synthesis and Purification: The synthesis of 3-[2-(2-Naphthyl)vinyl]phenanthrene can be achieved through methods like the Wittig or Horner-Wadsworth-Emmons reaction, followed by purification using column chromatography and recrystallization to ensure high purity. The synthesis of similar stilbene derivatives has been well-documented.[5]
-
Sample Preparation: A stock solution of NVP is prepared in a spectroscopic grade solvent, such as cyclohexane or dichloromethane. For absorption measurements, a dilute solution (typically in the micromolar range) is prepared to ensure the absorbance is within the linear range of the spectrophotometer. For fluorescence measurements, a more dilute solution may be necessary to avoid inner-filter effects.
-
UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm). A solvent blank is used as a reference.
-
Fluorescence Emission Spectroscopy: The fluorescence emission spectrum is recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λmax,abs) determined from the UV-Vis spectrum. The emission is scanned over a longer wavelength range (e.g., 350-600 nm).
The computational protocol is designed to accurately model the electronic structure and transitions of NVP. The choice of functional and basis set is critical for achieving results that correlate well with experimental data.[6]
Step-by-Step Computational Workflow:
-
Ground State Geometry Optimization (S0): The initial structure of NVP is built and its geometry is optimized in the ground state using DFT. The B3LYP functional is a common and effective choice for polycyclic aromatic hydrocarbons.[7][8] A triple-zeta basis set, such as def2-TZVP, is recommended for a good balance of accuracy and computational cost.[9]
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized S0 geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
Excited State Geometry Optimization (S1): To simulate the emission spectrum, the geometry of the first singlet excited state (S1) is optimized using TD-DFT. This step is crucial as the molecular geometry often changes upon excitation.
-
Vertical Excitation (Absorption) Calculation: Using the optimized S0 geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths. These correspond to the absorption spectrum.
-
Vertical Emission (Fluorescence) Calculation: Using the optimized S1 geometry, a TD-DFT calculation is performed to compute the energy of the transition from the S1 state back to the S0 state. This corresponds to the fluorescence emission.
-
Solvent Effects: To accurately model the experimental conditions, solvent effects are incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[10]
-
Spectral Broadening: The calculated vertical transition energies (stick spectra) are convoluted with a Gaussian or Lorentzian function to generate a simulated spectrum that can be directly compared with the experimental data.
Sources
- 1. Double boron–oxygen-fused polycyclic aromatic hydrocarbons: skeletal editing and applications as organic optoelectronic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05081E [pubs.rsc.org]
- 5. Synthesis and absorption/emission spectral properties of styrylstilbene and distyrylanthracene derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. astrobiology.com [astrobiology.com]
- 9. Could Someone Give me Advice on Optimizing Basis Set Selection for Calculating Reaction Energies? - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]
- 10. DFT/TD-DFT study of solvent effect as well the substituents influence on the different features of TPP derivatives for PDT application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Cellular Localization of 3-[2-(2-Naphthyl)vinyl]phenanthrene Using Co-staining and Quantitative Analysis
In the pursuit of understanding the mechanism of action for any novel compound, determining its subcellular localization is a critical first step.[1][2] This guide provides a comprehensive, scientifically-grounded framework for researchers to cross-validate the cellular distribution of 3-[2-(2-Naphthyl)vinyl]phenanthrene, a fluorescent polycyclic aromatic hydrocarbon, through co-staining with organelle-specific probes and rigorous quantitative analysis.[3][4] We move beyond simple protocols to explain the "why" behind experimental choices, ensuring a self-validating system that produces trustworthy and publishable results.
The Principle: Unveiling Proximity Through Co-localization
Co-localization, in the context of fluorescence microscopy, refers to the spatial overlap between two or more fluorescent signals within a cell.[5] It is a powerful tool to infer whether a molecule of interest, in this case, 3-[2-(2-Naphthyl)vinyl]phenanthrene, resides within a specific cellular compartment.[1] By simultaneously labeling our compound and known organelles with distinct fluorophores, we can visually and statistically measure the degree of their spatial association.[5][6][7]
A simple overlap in a merged image, however, can be misleading.[8] True co-localization requires quantitative validation to distinguish between random co-occurrence and a significant spatial correlation.[1][6] To this end, we will employ statistical methods, primarily the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC), which are widely supported by image analysis software.[5][9]
-
Pearson's Correlation Coefficient (PCC): This measures the linear relationship between the intensity values of pixels in two different channels.[10] Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.[1][10]
-
Manders' Overlap Coefficient (MOC): This coefficient describes the fraction of fluorescence from one channel that overlaps with signal from another channel.[5][11] It is split into two coefficients (m1 and m2) representing the contribution of each channel to the co-localization.[6]
The following workflow outlines the key stages of a robust co-localization experiment.
Caption: Decision tree for interpreting co-localization data.
Summarizing and Comparing Performance
The following table should be used to compile the quantitative data from at least 15-20 individual cells per condition to allow for statistical analysis.
| Co-staining Condition | Pearson's Coefficient (PCC) (Mean ± SD) | Manders' Coefficient M1 (Compound Overlap) (Mean ± SD) | Manders' Coefficient M2 (Organelle Overlap) (Mean ± SD) |
| Compound + MitoTracker™ Red | e.g., 0.75 ± 0.08 | e.g., 0.82 ± 0.05 | e.g., 0.79 ± 0.06 |
| Compound + ER-Tracker™ Green | e.g., 0.88 ± 0.06 | e.g., 0.91 ± 0.04 | e.g., 0.85 ± 0.07 |
| Compound + DAPI | e.g., 0.12 ± 0.05 | e.g., 0.15 ± 0.06 | e.g., 0.10 ± 0.04 |
By following this comprehensive guide, researchers can confidently and accurately determine the subcellular localization of novel compounds, providing a crucial piece of the puzzle in elucidating their biological function and potential as therapeutic agents.
References
-
KOLAIDO. (2022, August 23). The Principles of Colocalization Microscopy and Image Analysis. Available at: [Link]
-
Adler, J., & Parmryd, I. (n.d.). Colocalization Analysis in Fluorescence Microscopy. SciSpace. Available at: [Link]
-
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Safety Operating Guide
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 3-[2-(2-Naphthyl)vinyl]phenanthrene
For Immediate Implementation by Laboratory Personnel
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily occurrences. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles. This guide provides a comprehensive operational plan for the safe handling of 3-[2-(2-Naphthyl)vinyl]phenanthrene, a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential carcinogenic and mutagenic properties. In the absence of specific toxicological data for this compound, a conservative approach based on the known hazards of related structures like naphthalene and phenanthrene is paramount.
Hazard Assessment: Understanding the Invisible Enemy
Due to its structure as a polycyclic aromatic hydrocarbon (PAH), 3-[2-(2-Naphthyl)vinyl]phenanthrene should be treated as a substance with the potential for significant health risks. PAHs are known for their carcinogenic, mutagenic, and teratogenic properties.[1][2] The primary routes of exposure are inhalation of aerosols or dust, dermal absorption, and ingestion.[3] Chronic exposure to PAHs has been linked to various forms of cancer.[2][4] Given the lack of specific data, we must assume this compound may cause skin and eye irritation, and potentially damage internal organs upon exposure.[5][6]
The Last Line of Defense: A Multi-Layered PPE Strategy
Engineering controls, such as fume hoods, are the primary means of exposure reduction.[7][8] However, personal protective equipment (PPE) is a critical final barrier.[9][10] The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on a thorough hazard assessment.[9][10]
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves, double-gloved | Nitrile provides good resistance to a range of chemicals. Double-gloving is a critical best practice to prevent exposure in case of a tear or puncture in the outer glove. |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs | Provides a barrier against splashes and dust. Tight cuffs prevent substances from entering the sleeves. Flame resistance is a prudent precaution when working with organic compounds. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a face shield | Safety glasses protect against projectiles, while the face shield provides an additional layer of protection against splashes to the entire face.[11] |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. A full respiratory protection program, including fit testing, is required by OSHA.[9][10] |
| Foot Protection | Closed-toe, non-slip shoes | Protects feet from spills and falling objects. |
Operational Plan: From Gowning to Disposal
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure complete protection and prevent cross-contamination.
Caption: Figure 1: A stepwise workflow for the correct donning of personal protective equipment.
In the Lab: Maintaining the Barrier
-
Glove Changes: Change gloves immediately if you suspect contamination or after a maximum of two hours of continuous use. Always change gloves before touching common surfaces like doorknobs, phones, or computer keyboards.
-
Avoid Touching Face: Be mindful not to touch your face, eyes, or any exposed skin with gloved hands.
-
Spill Management: In the event of a spill, immediately alert others in the area. Contain the spill with an appropriate absorbent material. All materials used for cleanup must be disposed of as hazardous waste.[12]
Doffing PPE: Preventing Self-Contamination
The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly. The guiding principle is "dirty to dirty, clean to clean."
Caption: Figure 2: A stepwise workflow for the safe removal of personal protective equipment.
Disposal Plan: Cradle to Grave Responsibility
All materials that come into contact with 3-[2-(2-Naphthyl)vinyl]phenanthrene must be considered hazardous waste. This includes:
-
Used PPE (gloves, lab coats, etc.)
-
Contaminated lab supplies (pipette tips, weighing paper, etc.)
-
Spill cleanup materials
Waste Segregation and Labeling
-
Solid Waste: Dispose of all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste - Polycyclic Aromatic Hydrocarbons" and the chemical name.[13]
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, compatible container. The container must be clearly labeled with its contents.[14]
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
All waste containers must be kept closed except when adding waste.[14] Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures: Planning for the Unexpected
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[15]
-
Seek immediate medical attention.
Eye Exposure:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
By adhering to these stringent protocols, researchers can confidently and safely work with 3-[2-(2-Naphthyl)vinyl]phenanthrene, ensuring both personal safety and the integrity of their research.
References
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
